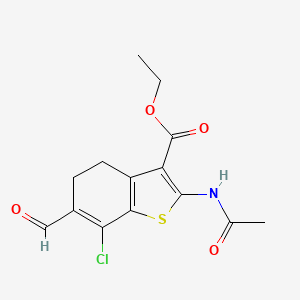

Ethyl 2-(acetylamino)-7-chloro-6-formyl-4,5-dihydro-1-benzothiophene-3-carboxylate

Description

Ethyl 2-(acetylamino)-7-chloro-6-formyl-4,5-dihydro-1-benzothiophene-3-carboxylate is a benzothiophene-based compound featuring a unique substitution pattern. Its structure includes an acetylamino group at position 2, a chloro substituent at position 7, a formyl group at position 6, and an ethyl ester at position 3.

Properties

IUPAC Name |

ethyl 2-acetamido-7-chloro-6-formyl-4,5-dihydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO4S/c1-3-20-14(19)10-9-5-4-8(6-17)11(15)12(9)21-13(10)16-7(2)18/h6H,3-5H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFXXCJKXJRTHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC(=C2Cl)C=O)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It’s known that esters, a class of compounds to which this molecule belongs, can undergo various reactions such as hydrolysis, aminolysis, and trans-esterification. These reactions can lead to changes in the compound and its targets, potentially influencing biological processes.

Biochemical Pathways

The compound, being an ester, may participate in ester-related biochemical pathways. For instance, esters can be hydrolyzed to carboxylic acids under acidic or basic conditions. This reaction could potentially affect various biochemical pathways, leading to downstream effects.

Pharmacokinetics

It’s known that the compound is soluble in diethylether and very slightly soluble in water and hexane. This suggests that the compound’s bioavailability could be influenced by its solubility properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s solubility in different solvents suggests that its action could be influenced by the solvent environment. Additionally, factors such as pH and temperature could potentially affect the compound’s stability and its interactions with its targets.

Biological Activity

Ethyl 2-(acetylamino)-7-chloro-6-formyl-4,5-dihydro-1-benzothiophene-3-carboxylate (CAS Number: 137987-66-7) is a synthetic compound belonging to the class of benzothiophene derivatives. Its unique structure and functional groups suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for Ethyl 2-(acetylamino)-7-chloro-6-formyl-4,5-dihydro-1-benzothiophene-3-carboxylate is C14H14ClNO4S, with a molecular weight of 327.78 g/mol. The compound features a benzothiophene core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C14H14ClNO4S |

| Molecular Weight | 327.78 g/mol |

| CAS Registry Number | 137987-66-7 |

| InChI Key | ROFXXCJKXJRTHF-UHFFFAOYSA-N |

Antimicrobial Activity

Research has indicated that benzothiophene derivatives exhibit significant antimicrobial properties. Ethyl 2-(acetylamino)-7-chloro-6-formyl-4,5-dihydro-1-benzothiophene-3-carboxylate has been tested against various bacterial strains, showing promising results in inhibiting growth.

Case Study : In a study conducted by Ashalatha et al. (2007), the compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Potential

The compound's structural features may contribute to its anticancer activity. Benzothiophenes are known to interact with cellular pathways involved in cancer progression.

Mechanism of Action : Preliminary studies suggest that Ethyl 2-(acetylamino)-7-chloro-6-formyl-4,5-dihydro-1-benzothiophene-3-carboxylate may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

Research Findings : A recent investigation revealed that the compound exhibited cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The IC50 values were significantly lower than those of standard chemotherapeutic agents .

Anti-inflammatory Effects

Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Compounds with anti-inflammatory properties can help mitigate these conditions.

Findings : Ethyl 2-(acetylamino)-7-chloro-6-formyl-4,5-dihydro-1-benzothiophene-3-carboxylate has been shown to reduce pro-inflammatory cytokine levels in vitro, indicating its potential as an anti-inflammatory agent .

Toxicology and Safety Profile

Understanding the safety profile of any new compound is crucial for its development into a therapeutic agent. Toxicological assessments have been conducted to evaluate the mutagenicity and overall safety of Ethyl 2-(acetylamino)-7-chloro-6-formyl-4,5-dihydro-1-benzothiophene-3-carboxylate.

Ames Test Results : The compound was evaluated using the Ames test, which assesses mutagenic potential. Results indicated a strong positive response (Class A), suggesting that further investigation into its mutagenic effects is warranted .

Comparison with Similar Compounds

Structural Comparison with Analogous Benzothiophene Derivatives

The compound shares structural homology with other benzothiophene derivatives, such as Ethyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (). Key differences include:

- The formyl group at position 6 offers a reactive site for conjugation or further chemical modifications, contrasting with the bulky, lipophilic 1,1-dimethylpropyl group in the analog, which likely enhances membrane permeability but reduces electrophilicity .

Functional Group Analysis and Physicochemical Properties

Key Functional Groups and Their Implications:

Ethyl Ester (Position 3): Enhances solubility in organic solvents and may influence metabolic stability. Comparable to esters in dimethylethanolamine derivatives (e.g., DMAE p-acetamidobenzoate, ), which are prone to hydrolysis in vivo, the ethyl ester here may balance stability and bioavailability .

Formyl Group (Position 6) :

- A reactive aldehyde moiety absent in ’s analog, enabling Schiff base formation or nucleophilic additions. This feature is critical for designing prodrugs or covalent inhibitors .

Crystallographic and Hydrogen Bonding Considerations

The structural determination of such compounds often relies on crystallographic tools like SHELX () and ORTEP-3 (). Hydrogen-bonding patterns, critical for crystal packing and intermolecular interactions, can be analyzed using graph-set theory (). For example:

- The acetylamino group may participate in N–H···O hydrogen bonds, stabilizing crystal lattices or protein-ligand complexes.

- The formyl group’s carbonyl oxygen could act as a hydrogen-bond acceptor, influencing supramolecular assembly .

Q & A

Q. What are the critical steps in synthesizing this compound, and how are intermediates characterized?

Synthesis typically involves multi-step procedures:

- Core formation : Cyclization to construct the 4,5-dihydro-1-benzothiophene scaffold, often via Gewald-like reactions or thiophene annulation .

- Functionalization : Sequential introduction of the acetylamino (position 2), chloro (position 7), and formyl (position 6) groups using reagents like acetyl chloride, chlorinating agents (e.g., POCl₃), and formylating agents (e.g., Vilsmeier-Haack reagent) .

- Esterification : Ethyl ester formation at position 3 via nucleophilic acyl substitution . Characterization : Intermediates are validated using NMR (¹H/¹³C), mass spectrometry (HRMS), and HPLC for purity .

Q. Which spectroscopic methods are essential for confirming structural integrity?

- NMR : ¹H NMR identifies proton environments (e.g., formyl proton at δ ~9.8 ppm, chloro-substituted aromatic protons). ¹³C NMR confirms carbonyl (C=O) and aromatic carbons .

- Mass Spectrometry : HRMS determines molecular ion ([M+H]⁺) and fragment patterns .

- IR Spectroscopy : Detects functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for acetylamino, C=O at ~1700 cm⁻¹) .

Q. How do the chloro and formyl substituents influence reactivity in further derivatization?

- Chloro Group : Acts as a leaving group in nucleophilic aromatic substitution (e.g., coupling with amines) or stabilizes intermediates via electron-withdrawing effects .

- Formyl Group : Participates in condensation (e.g., Schiff base formation) or reduction (e.g., to hydroxymethyl) for functional diversification .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound?

- Software Tools :

| Tool | Application | Reference |

|---|---|---|

| SHELXL | Refinement of small-molecule crystals | |

| ORTEP-3 | Thermal ellipsoid visualization | |

| WinGX | Data integration and analysis |

- Key Parameters : High-resolution data (<1.0 Å), twinning correction, and hydrogen-bonding network analysis to resolve disorder .

Q. How can hydrogen-bonding patterns predict crystal stability?

- Graph Set Analysis : Classifies hydrogen bonds (e.g., D = donor, A = acceptor) into motifs (e.g., R₂²(8) rings) to predict packing efficiency .

- Thermal Stability : Stronger networks (e.g., N-H···O=C) correlate with higher melting points and lower solubility .

Q. What methodologies elucidate interactions with biological targets (e.g., kinases)?

- Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure Kd.

- Molecular Docking : Software like AutoDock Vina models binding poses, guided by crystallographic data of target proteins .

- Mutagenesis Studies : Validate critical residues (e.g., ATP-binding pocket) via alanine scanning .

Q. How should researchers address contradictions in biological activity data?

- Replicate Studies : Ensure consistent assay conditions (e.g., pH, temperature) .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

- Proteomic Profiling : Screen off-target effects via kinase panels or CRISPR-Cas9 libraries .

Q. What SAR strategies optimize this compound's bioactivity?

- Core Modifications :

- Replace benzothiophene with indole or benzofuran to alter π-π stacking .

- Reduce dihydro ring saturation to enhance conformational flexibility .

- Substituent Effects :

- Electron-donating groups (e.g., -OCH₃) at position 6 improve solubility but may reduce target affinity .

- Bulky substituents (e.g., piperidine) at position 2 enhance selectivity via steric hindrance .

Methodological Notes

- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times for formylation and chlorination steps .

- Crystallization : Slow evaporation from DMF/water mixtures yields diffraction-quality crystals .

- Data Reproducibility : Document solvent purity, temperature gradients, and catalyst batches to mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.